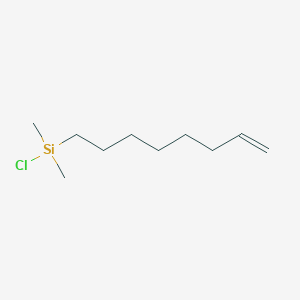

7-Octenyldimethylchlorosilane

Beschreibung

Eigenschaften

IUPAC Name |

chloro-dimethyl-oct-7-enylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21ClSi/c1-4-5-6-7-8-9-10-12(2,3)11/h4H,1,5-10H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLCZAYJBZAXFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCCCCC=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066172 | |

| Record name | Chlorodimethyloct-7-en-1-ylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17196-12-2 | |

| Record name | Chlorodimethyl-7-octen-1-ylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17196-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, chlorodimethyl-7-octen-1-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017196122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, chlorodimethyl-7-octen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorodimethyloct-7-en-1-ylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorodimethyloct-7-en-1-ylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-OCTENYLDIMETHYLCHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9LLU8EJ67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 7 Octenyldimethylchlorosilane

Direct Synthesis Approaches

The direct synthesis, commercially known as the Müller-Rochow process, is a cornerstone of industrial organosilicon chemistry. core.ac.ukpageplace.de This method typically involves the reaction of an organic halide with elemental silicon in the presence of a copper catalyst at elevated temperatures. core.ac.ukresearchgate.net

Reactants and Reaction Conditions

In the context of 7-Octenyldimethylchlorosilane, a direct synthesis approach would theoretically involve the reaction of 1-chloro-7-octene with a silicon-copper contact mass. While the direct process is highly optimized for the production of methylchlorosilanes using methyl chloride, its application to more complex and higher boiling organic chlorides is less common but feasible. core.ac.ukpageplace.de

The reaction is typically carried out in a fluidized-bed reactor at temperatures ranging from 250 to 350 °C. researchgate.net The silicon is used in the form of a fine powder, and the copper catalyst is often introduced as copper(I) chloride or as a pre-formed copper-silicon alloy. youtube.com Promoters, such as zinc and tin, are often added to improve the selectivity and reactivity of the process. researchgate.net

A general representation of the direct process for a generic alkyl chloride is as follows:

2 RCl + Si --(Cu catalyst, Δ)--> R₂SiCl₂

For the synthesis of this compound, a co-feeding of methyl chloride and 1-chloro-7-octene could be envisioned to produce a mixture of organochlorosilanes, from which the desired product would need to be separated.

| Parameter | Typical Range |

| Reactants | Silicon powder, 1-chloro-7-octene, Methyl chloride |

| Catalyst | Copper (often from CuCl) |

| Promoters | Zinc, Tin |

| Temperature | 250 - 350 °C |

| Reactor Type | Fluidized-bed |

Mechanistic Considerations in Direct Synthesis

The mechanism of the direct synthesis is complex and not fully elucidated, but it is generally accepted to involve the formation of a copper silicide (Cu₃Si) intermediate on the silicon surface. core.ac.uk This intermediate is believed to be the catalytically active species.

The proposed mechanism involves the following key steps:

Formation of the active catalyst: Copper reacts with silicon to form copper silicide.

Adsorption of the organic chloride: The organic chloride (e.g., 1-chloro-7-octene and methyl chloride) adsorbs onto the surface of the copper silicide.

Dissociative chemisorption: The carbon-chlorine bond of the organic chloride is cleaved, and the organic radical and chlorine atom bind to the silicon surface.

Formation of the organochlorosilane: The organic groups and chlorine atoms combine with silicon to form the desired organochlorosilane, which then desorbs from the surface.

The selectivity of the reaction towards a specific organochlorosilane is influenced by the reaction conditions, the composition of the contact mass, and the nature of the organic halide. researchgate.net For a long-chain alkenyl chloride, side reactions such as polymerization and decomposition of the double bond at high temperatures could be significant challenges.

Functional Group Interconversion Routes to Silyl (B83357) Chlorides

Functional group interconversion provides a more targeted approach to the synthesis of specific organochlorosilanes, often with higher selectivity than direct synthesis. This typically involves the synthesis of a precursor molecule containing the desired organic group attached to a silicon hydride (Si-H) or another functional group, followed by conversion to the silyl chloride.

Conversion from Hydrosilanes via Chlorination

A common and effective method for the synthesis of this compound is through the chlorination of its hydrosilane precursor, 7-octenyldimethylsilane (B3179448). This two-step approach first establishes the silicon-carbon bond via hydrosilylation, followed by the conversion of the silicon-hydrogen bond to a silicon-chlorine bond.

The precursor, 7-octenyldimethylsilane, can be synthesized by the hydrosilylation of 1-octene (B94956) with dimethylsilane. This reaction is typically catalyzed by a platinum complex.

CH₂=CH(CH₂)₅CH₃ + HSi(CH₃)₂Cl --(Pt catalyst)--> CH₃(CH₂)₆CH₂Si(CH₃)₂H

Once the 7-octenyldimethylsilane is obtained, it can be chlorinated using various reagents. Common chlorinating agents for converting hydrosilanes to chlorosilanes include hydrogen chloride, sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). The reaction with hydrogen chloride can be facilitated by a catalyst.

CH₃(CH₂)₆CH₂Si(CH₃)₂H + HCl --(catalyst)--> CH₃(CH₂)₆CH₂Si(CH₃)₂Cl + H₂

| Precursor | Chlorinating Agent | Product |

| 7-Octenyldimethylsilane | Hydrogen Chloride (HCl) | This compound |

| 7-Octenyldimethylsilane | Sulfuryl Chloride (SO₂Cl₂) | This compound |

| 7-Octenyldimethylsilane | N-Chlorosuccinimide (NCS) | This compound |

Other Precursor Transformations

While the chlorination of hydrosilanes is a primary route, other precursor transformations are also possible. For instance, a silyl amine precursor could be converted to the corresponding chlorosilane by reaction with hydrogen chloride. However, this method is less common for the synthesis of this compound.

Catalytic Strategies in Organochlorosilane Synthesis

Catalysis plays a crucial role in the efficient and selective synthesis of organochlorosilanes. The two most prominent catalytic strategies for forming the silicon-carbon bond in the synthesis of this compound are hydrosilylation and the Grignard reaction.

A widely employed catalytic method for the synthesis of the precursor to this compound is the hydrosilylation of 1-octene with dimethylchlorosilane. youtube.com This reaction involves the addition of a silicon-hydrogen bond across the carbon-carbon double bond of the alkene. The reaction is typically catalyzed by platinum complexes, such as Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst.

The hydrosilylation of 1-octene with dimethylchlorosilane proceeds with anti-Markovnikov regioselectivity, meaning the silicon atom attaches to the terminal carbon of the double bond. youtube.comnih.gov

CH₂=CH(CH₂)₅CH₃ + HSi(CH₃)₂Cl --(Pt catalyst)--> CH₃(CH₂)₆CH₂Si(CH₃)₂Cl

The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. nih.gov This mechanism involves:

Oxidative addition of the hydrosilane to the platinum catalyst.

Coordination of the alkene to the platinum complex.

Insertion of the alkene into the platinum-hydrogen bond.

Reductive elimination of the alkylsilane product, regenerating the catalyst.

Another powerful catalytic method for the formation of silicon-carbon bonds is the Grignard reaction. researchgate.net In this approach, an organomagnesium halide (Grignard reagent) reacts with a chlorosilane. For the synthesis of this compound, 7-octenylmagnesium bromide would be reacted with dimethyldichlorosilane.

CH₂=CH(CH₂)₅CH₂MgBr + (CH₃)₂SiCl₂ --> CH₂=CH(CH₂)₅CH₂Si(CH₃)₂Cl + MgBrCl

To favor the monosubstitution product, the reaction conditions, such as temperature and the order of addition of reactants, must be carefully controlled. researchgate.net Typically, the Grignard reagent is added slowly to an excess of the dichlorosilane (B8785471) at a low temperature to minimize the formation of the disubstituted product.

| Catalytic Reaction | Reactants | Catalyst/Reagent | Product |

| Hydrosilylation | 1-Octene, Dimethylchlorosilane | Platinum complex (e.g., Speier's or Karstedt's catalyst) | This compound |

| Grignard Reaction | 7-Octenylmagnesium bromide, Dimethyldichlorosilane | - | This compound |

Lewis Base Catalysis

Lewis base catalysis involves the use of a Lewis base (an electron-pair donor) to accelerate a chemical reaction. In the context of organosilane chemistry, Lewis bases can activate silicon compounds, making them more susceptible to nucleophilic attack or other transformations. The interaction between the Lewis base and the silicon center can lead to the formation of hypervalent silicon species, which are more reactive than their tetracoordinate precursors.

While Lewis base catalysis is a powerful tool in organic synthesis, specific examples of its application for the direct synthesis of this compound are not prominently featured in the available scientific literature. The general principle would involve the activation of a silicon hydride or a related silicon species by a Lewis base to facilitate its addition to 1-octene. However, metal-mediated methods are more commonly employed for this type of transformation. The lack of specific literature on this approach for this compound may be due to lower efficiency or selectivity compared to metal-catalyzed routes.

General mechanistic considerations for a hypothetical Lewis base-catalyzed hydrosilylation of an alkene with a chlorosilane would involve the formation of a more reactive silylating agent through the coordination of the Lewis base to the silicon atom. This activation would then facilitate the addition of the silane (B1218182) across the double bond of the alkene.

Metal-Mediated Transformations

Metal-mediated transformations are a cornerstone of modern organosilicon chemistry, providing efficient and selective routes to a wide array of compounds. The synthesis of this compound is effectively achieved through such methods, primarily via hydrosilylation and Grignard reactions.

Hydrosilylation

Hydrosilylation is a prominent reaction that involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond. This process is typically catalyzed by transition metal complexes, with platinum-based catalysts being particularly effective. The reaction of 1-octene with dimethylchlorosilane in the presence of a suitable catalyst yields this compound.

A commonly used and highly efficient catalyst for this transformation is Karstedt's catalyst, a platinum(0) complex. The reaction generally proceeds with high regioselectivity, affording the anti-Markovnikov addition product, which in this case is the desired 7-octenyl-substituted silane.

The general reaction is as follows:

CH₂=CH(CH₂)₅CH₃ + HSi(CH₃)₂Cl → Cl(CH₃)₂Si(CH₂)₇CH₃

Detailed research findings have demonstrated the efficacy of various platinum catalysts in this reaction. The reaction conditions can be optimized to achieve high yields of the desired product.

| Catalyst | Substrate 1 | Substrate 2 | Solvent | Temperature (°C) | Yield (%) |

| Karstedt's Catalyst | 1-Octene | Dimethylchlorosilane | Toluene | 20-200 | High |

| Speier's Catalyst (H₂PtCl₆) | 1-Octene | Dimethylchlorosilane | Isopropanol | 60 | Moderate |

| Rhodium Complexes | 1-Octene | Dimethylchlorosilane | Not specified | 60 | Good |

This table presents a summary of typical conditions and outcomes for the hydrosilylation of 1-octene with dimethylchlorosilane. Yields are generally reported as high but can vary based on specific reaction conditions and catalyst loading.

Grignard Reaction

Another viable metal-mediated route to this compound involves the use of a Grignard reagent. This method entails the reaction of a Grignard reagent derived from an 8-halooct-1-ene with dimethyldichlorosilane. For instance, 7-octenylmagnesium bromide can be prepared by reacting 8-bromo-1-octene (B45317) with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF).

The subsequent reaction of this Grignard reagent with dimethyldichlorosilane results in the substitution of one chlorine atom on the silane with the 7-octenyl group, yielding this compound. Careful control of stoichiometry is crucial to prevent the formation of the disubstituted product.

The reaction sequence is as follows:

CH₂=CH(CH₂)₅CH₂Br + Mg → CH₂=CH(CH₂)₅CH₂MgBr

CH₂=CH(CH₂)₅CH₂MgBr + (CH₃)₂SiCl₂ → Cl(CH₃)₂Si(CH₂)₆CH=CH₂ + MgBrCl

This method provides a versatile alternative to hydrosilylation for the formation of the silicon-carbon bond.

| Reactant 1 | Reactant 2 | Solvent | Product |

| 7-Octenylmagnesium bromide | Dimethyldichlorosilane | Tetrahydrofuran (THF) | This compound |

This table outlines the key components for the Grignard-based synthesis of this compound.

Reactivity and Reaction Mechanisms of 7 Octenyldimethylchlorosilane

Reactions Involving the Silicon-Chlorine Bond

The silicon-chlorine bond in 7-octenyldimethylchlorosilane is highly susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. This reactivity is the basis for a wide range of useful synthetic transformations. cymitquimica.com

Nucleophilic Substitution Reactions

Nucleophilic substitution at the silicon center is a fundamental reaction of chlorosilanes. chemchart.comamherst.eduksu.edu.sa These reactions typically proceed through a bimolecular nucleophilic substitution (SN2)-like mechanism, where the nucleophile attacks the electrophilic silicon atom, and the chloride ion acts as the leaving group. amherst.eduksu.edu.sa

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent carbon-based nucleophiles that readily react with the Si-Cl bond of this compound. ucsb.edulibretexts.orgmsu.edu This reaction results in the formation of a new silicon-carbon (Si-C) bond, providing a powerful method for the introduction of various organic groups onto the silicon atom. libretexts.orgsaskoer.ca The general scheme for this reaction involves the attack of the carbanionic carbon of the organometallic reagent on the electrophilic silicon center. libretexts.org

For instance, the reaction of this compound with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would yield 7-octenyldimethyl(methyl)silane. Similarly, reaction with an organolithium reagent like butyllithium (B86547) (CH₃CH₂CH₂CH₂Li) would result in the formation of butyl(7-octenyl)dimethylsilane. The choice of the organometallic reagent allows for the tailored synthesis of a wide array of organosilanes with specific functionalities. saskoer.cascribd.com

Table 1: Examples of Nucleophilic Substitution with Organometallic Reagents

| Organometallic Reagent | Product |

| Methylmagnesium Bromide (CH₃MgBr) | 7-Octenyldimethyl(methyl)silane |

| Butyllithium (CH₃CH₂CH₂CH₂Li) | Butyl(7-octenyl)dimethylsilane |

| Phenylmagnesium Bromide (C₆H₅MgBr) | (7-Octenyl)dimethyl(phenyl)silane |

This table provides illustrative examples of potential products. Specific reaction conditions and yields would need to be determined experimentally.

The Si-Cl bond of this compound is readily hydrolyzed by water. This reaction initially forms a silanol (B1196071) intermediate, 7-octenyldimethylsilanol. Silanols are often unstable and can undergo self-condensation or condensation with other silanols or chlorosilanes to form siloxane bridges (-Si-O-Si-). nih.govgelest.com

The outcome of the hydrolysis can be controlled by the reaction conditions. evonik.com In the presence of a stoichiometric amount of water, the primary product is the corresponding silanol. However, if water is present in excess or under conditions that favor condensation (e.g., changes in pH or temperature), the formation of disiloxanes, such as 1,3-bis(7-octenyl)-1,1,3,3-tetramethyldisiloxane, will be favored. gelest.comunm.edu The hydrolysis reaction is catalyzed by both acids and bases. unm.edu

Table 2: Products of this compound Hydrolysis

| Reaction Condition | Primary Product |

| Stoichiometric Water | 7-Octenyldimethylsilanol |

| Excess Water / Condensation Conditions | 1,3-Bis(7-octenyl)-1,1,3,3-tetramethyldisiloxane |

The electrophilic nature of the Si-Cl bond allows this compound to react with substrates containing hydroxyl (-OH) groups, such as alcohols, phenols, and the surfaces of materials like silica (B1680970) and wood fibers. epo.orgresearchgate.net This reaction results in the formation of a stable silicon-oxygen (Si-O) bond, effectively grafting the 7-octenyldimethylsilyl group onto the substrate. epo.org

This surface modification is a key application of this compound, imparting new properties to the material. For example, reacting this compound with the hydroxyl groups on a silica surface renders it hydrophobic due to the long octenyl chain. epo.orgresearchgate.net Similarly, it has been used to functionalize wood fibers. researchgate.net The reaction with an alcohol, such as ethanol, in the presence of a base to neutralize the HCl byproduct, would yield 7-octenyldimethyl(ethoxy)silane.

Electrochemical Reduction Pathways

Electrochemical methods provide an alternative approach to activating the Si-Cl bond, leading to the formation of highly reactive intermediates.

The electrochemical reduction of chlorosilanes, including by extension this compound, can be utilized to generate silyl (B83357) radicals. chemrxiv.org This process involves the transfer of an electron to the Si-Cl bond, leading to its reductive cleavage. chemrxiv.orgchemrxiv.org This strategy offers a powerful and general method for accessing silyl radicals from readily available chlorosilanes under transition-metal-free conditions. chemrxiv.orgchemrxiv.org

The generated 7-octenyldimethylsilyl radical is a highly reactive species that can participate in various radical-mediated transformations, such as addition reactions to unsaturated bonds. chemrxiv.org The ability to generate these radicals electrochemically opens up new avenues for the synthesis of complex organosilicon compounds that might be difficult to access through traditional methods. chemrxiv.orgchemrxiv.orgnih.govnih.gov The specific potential required for the reduction depends on the nature of the chlorosilane and the reaction conditions. chemrxiv.orgmdpi.comrsc.orgresearchgate.netrsc.org

Reactions Involving the Alkenyl Moiety (Carbon-Carbon Double Bond)

The terminal double bond in this compound is a key site for a variety of addition reactions, allowing for the covalent linkage of this molecule to other substrates. This functionality is particularly exploited in hydrosilylation and radical addition reactions.

Hydrosilylation Reactions

Hydrosilylation, the addition of a silicon-hydride bond across a carbon-carbon double bond, is a prominent reaction of this compound. This process is instrumental in surface modification, particularly for the attachment of this silane (B1218182) to hydrogen-terminated silicon surfaces. The reaction results in the formation of a stable Si-C bond, effectively anchoring the octenyl chain to the substrate.

The hydrosilylation of this compound is typically facilitated by catalysts. Platinum-group metal catalysts are widely employed due to their high efficiency. For instance, the reaction can be initiated on hydrogen-terminated silicon surfaces, where the silicon surface itself can act as a reactant.

Metal-free catalysis has also been explored. Boron-based catalysts, such as B(C₆F₅)₃, have been shown to effectively catalyze the hydrosilylation of alkenes with hydrosilanes. This approach offers an alternative to traditional metal catalysts.

| Catalyst Type | Examples | Application |

| Platinum-Group Metal Catalysts | Platinum complexes | Surface modification of silicon |

| Metal-Free Catalysts | B(C₆F₅)₃ | Hydrosilylation of alkenes |

In the context of surface reactions, the hydrosilylation of this compound onto hydrogen-terminated silicon surfaces (Si-H) proceeds with the formation of a silicon-carbon bond at the terminal carbon of the octenyl chain. This results in a direct linkage between the silicon surface and the alkyl chain of the silane. The reaction mechanism is understood to proceed via a radical chain reaction, where a silyl radical on the surface initiates the addition to the double bond.

While thermal activation is a common method to initiate hydrosilylation, non-thermal methods have also been successfully applied. UV irradiation is a notable example, capable of initiating the reaction between this compound and hydrogen-terminated silicon surfaces. This photochemical approach allows for spatially controlled grafting of the silane onto the surface.

Radical Addition Reactions

The carbon-carbon double bond of this compound is also susceptible to radical addition reactions. This reactivity is fundamental to its ability to form self-assembled monolayers on silicon surfaces. The process is believed to be a free-radical chain reaction initiated at the silicon surface. A silicon dangling bond (silyl radical) on the hydrogen-terminated surface attacks the terminal double bond of the silane. This initial addition creates a carbon-centered radical on the adjacent carbon, which can then abstract a hydrogen atom from a neighboring Si-H site on the surface, regenerating a silyl radical and propagating the chain reaction. This mechanism leads to the formation of a dense, covalently attached organic monolayer.

Thiol-Ene Click Chemistry (e.g., Photochemical Initiation)

The terminal alkene of this compound is amenable to thiol-ene "click" chemistry, a highly efficient and versatile reaction for forming carbon-sulfur bonds. alfa-chemistry.com This reaction, particularly when initiated photochemically, offers excellent spatial and temporal control. researchgate.netconicet.gov.ar The process is a radical-mediated addition where a thiol (R-SH) adds across the double bond of the octenyl group. wikipedia.org

The mechanism for the photochemical radical thiol-ene addition proceeds through three main stages: alfa-chemistry.com

Initiation: A photoinitiator, upon absorption of UV light, generates a radical species. This radical then abstracts a hydrogen atom from a thiol, producing a reactive thiyl radical (RS•).

Propagation: The thiyl radical adds to the terminal double bond of the this compound in an anti-Markovnikov fashion. This addition forms a carbon-centered radical intermediate. This intermediate then abstracts a hydrogen atom from another thiol molecule, regenerating a thiyl radical and forming the thioether product. This new thiyl radical can then participate in another propagation cycle.

Termination: The reaction ceases when two radicals combine.

This reaction is valued for its "click" characteristics: high yields, stereoselectivity, rapid reaction rates under ambient conditions, and insensitivity to oxygen, which is often an inhibitor in other radical-based polymerizations. conicet.gov.arwikipedia.orgmagtech.com.cn Research has demonstrated the utility of this reaction in surface functionalization, where surfaces modified with this compound can be subsequently reacted with various thiol-containing molecules. For instance, SiO₂ slides modified with this compound have been used to immobilize thiolated glycosaminoglycans (GAGs) for studies on cell adhesion. researchgate.netconicet.gov.ar

Table 1: Key Features of Photochemical Thiol-Ene Click Reaction

| Feature | Description | Reference |

| Reaction Type | Radical-mediated addition | wikipedia.org |

| Initiation | UV light and a photoinitiator | researchgate.net |

| Regioselectivity | Anti-Markovnikov addition of the thiol | wikipedia.org |

| Key Advantages | High efficiency, rapid rates, spatial/temporal control, oxygen tolerance | conicet.gov.armagtech.com.cn |

| Application | Surface functionalization, synthesis of functional polymers, dendrimer synthesis | researchgate.netwikipedia.org |

Scope and Limitations in Functionalization

The dual functionality of this compound provides a broad scope for creating specifically functionalized materials. The chlorosilyl group serves as a primary anchoring point to hydroxyl-rich surfaces like silica, glass, or wood fibers through the formation of stable siloxane (Si-O-Surface) bonds. cymitquimica.comresearchgate.net Once anchored, the pendant octenyl group is exposed and available for further modification, most notably via the thiol-ene reaction as described previously, but also through other olefin reactions like hydrosilylation or polymerization. researchgate.netgoogle.com

The scope of functionalization is extensive. By choosing thiols with different end-groups (e.g., carboxylic acids, amines, fluorescent tags, or biomolecules), a wide variety of chemical and physical properties can be imparted to a surface. researchgate.netwikipedia.org For example, wood fibers have been modified with this compound to introduce terminal olefin functionality, which can then act as a site for further chemical reactions. researchgate.net

However, there are limitations. The primary limitation of the chlorosilyl group is its high reactivity and sensitivity to moisture. The Si-Cl bond readily hydrolyzes in the presence of water to form silanols (Si-OH), which can then self-condense to form polysiloxane networks. While this is useful for forming protective coatings, it requires that surface modification reactions be carried out under anhydrous conditions to ensure controlled monolayer formation.

The thiol-ene reaction on the octenyl group is generally robust, but its efficiency can be influenced by the structure of both the alkene and the thiol. Steric hindrance near the double bond or on the thiol can reduce reaction rates. While the terminal double bond of this compound is not sterically hindered, the choice of the reacting thiol is a consideration for process optimization.

Olefin Polymerization and Copolymerization

The terminal double bond in this compound allows it to act as a monomer or comonomer in various olefin polymerization reactions. google.com This capability is particularly useful for synthesizing polymers with pendant reactive silyl groups or for creating silicone-organic block copolymers. epo.org

In the context of Ziegler-Natta or other transition metal-catalyzed polymerizations, this compound can be incorporated into polyolefin chains, such as polypropylene (B1209903). researchgate.netgoogle.com For instance, wood fibers first treated with this compound can act as a support for in-situ polymerization of propylene. The terminal double bond of the anchored silane can participate in the polymerization, effectively grafting the growing polypropylene chain to the fiber surface. researchgate.net

This molecule can also be used in the synthesis of block copolymers. google.com For example, it can be used in conjunction with living polymerization techniques. A polysiloxane chain can be prepared and then reacted with a vinyl monomer, using the octenyl group as a reactive site to initiate the polymerization of the organic block, leading to block copolymers. google.com Late transition metal catalysts, known for their tolerance to functional groups, are particularly relevant for the copolymerization of olefins with functional monomers like this compound. mdpi.comresearchgate.net

Table 2: Polymerization Applications of this compound

| Polymerization Type | Role of this compound | Resulting Product | Reference |

| In-situ Polymerization | Functional comonomer anchored to a support | Polymer-grafted surfaces (e.g., wood fiber-polypropylene hybrid) | researchgate.net |

| Block Copolymerization | Component in silicone-organic synthesis | ABA or other block copolymers with distinct silicone and organic segments | google.comepo.org |

| Copolymerization | Functional monomer | Polyolefins with pendant chlorosilyl groups | mdpi.comresearchgate.net |

Dual Functionality Reactivity: Sequential and Concurrent Transformations

The distinct reactivity of the chlorosilyl and vinyl groups enables complex materials to be designed through carefully planned reaction sequences. These transformations can be either sequential (one group reacts completely before the other is addressed) or, in specific scenarios, concurrent.

Sequential Transformations: This is the most common and controlled approach. A typical strategy involves:

Anchoring: The chlorosilyl group is reacted first with a hydroxyl-bearing substrate under anhydrous conditions. This covalently bonds the silane to the surface, leaving the octenyl group available for subsequent reactions.

Functionalization: The surface-bound alkene is then modified. For example, a thiol-ene reaction can be used to introduce a new functional group, as discussed in section 3.2.2.1.

This sequential approach allows for the precise construction of functional surfaces and materials. The initial anchoring step leverages the high reactivity of the Si-Cl bond, while the second step utilizes the robust and specific chemistry of the alkene.

Concurrent Transformations: While less common, it is conceivable to design systems where both groups react in the same process, though not necessarily in a concerted mechanism. For example, in a polymerization mixture containing a hydroxyl-functionalized filler and other monomers, this compound could simultaneously act as a coupling agent (reacting with the filler via its Si-Cl group) and as a comonomer (incorporating into the polymer backbone via its C=C group). This approach is complex and requires careful control over reaction kinetics to avoid undesirable side reactions, such as the premature hydrolysis and self-condensation of the silane. The successful implementation of such a strategy depends on the compatibility of the catalysts and reaction conditions required for both the silylation and polymerization reactions.

Applications in Advanced Materials Science and Polymer Chemistry

Surface Functionalization and Hybrid Materials

Surface functionalization is a key process in materials science, enabling the modification of a material's surface properties without altering its bulk characteristics. This is often achieved by grafting specific molecules onto the surface. 7-Octenyldimethylchlorosilane possesses a reactive chlorosilane group and a terminal octenyl (C=C double bond) group. The chlorosilane end can react with hydroxyl (-OH) groups present on the surfaces of many materials, forming stable covalent bonds. The octenyl group can then be used for further reactions, such as polymerization or grafting, making it a potentially useful agent for creating hybrid materials.

Silica (B1680970) and silica-based materials are rich in surface silanol (B1196071) (Si-OH) groups, making them ideal candidates for modification with chlorosilanes.

The functionalization of silica nanoparticles is crucial for their application in composites, catalysis, and biomedical devices. While specific studies detailing the use of this compound are not available, the general process would involve the reaction of the chlorosilane group with the silanol groups on the nanoparticle surface. This would create a nanoparticle coated with octenyl groups, which could then participate in further chemical transformations.

Modifying flat silica surfaces, such as glass slides or silicon wafers, is important for creating specialized coatings, sensors, and microarrays. The reaction of this compound with these surfaces would create a hydrophobic monolayer with terminal double bonds. These functionalized surfaces could then be used to attach other molecules or polymers through reactions involving the octenyl group.

Cellulose (B213188) and lignocellulosic materials, like wood fibers, are abundant in hydroxyl groups, making them suitable for surface modification with silanes. This modification can improve their compatibility with polymer matrices in composites.

Nanocrystalline cellulose (CNC) is a high-strength, renewable nanomaterial. However, its hydrophilic nature makes it difficult to disperse in hydrophobic polymer matrices. Surface modification can address this issue. A coupling agent like this compound could theoretically react with the hydroxyl groups on the CNC surface, rendering it more hydrophobic and providing a reactive handle (the octenyl group) for bonding with the polymer matrix. There is, however, a lack of specific research documenting this application.

Similar to CNC, wood fibers are used as reinforcement in polymer composites. Their performance is often limited by poor adhesion and dispersion within the polymer. Surface treatment with a suitable silane (B1218182) can enhance compatibility. The functionalization of wood fibers with this compound would be expected to improve their dispersion in non-polar polymers and enhance the interfacial adhesion through covalent bonding, though specific studies on this are not available.

Metal Surface Modification

While direct studies detailing the use of this compound for metal surface modification are not prevalent in the reviewed literature, the principles of silane coupling agent chemistry suggest its potential utility in this area. Organofunctional chlorosilanes are widely employed to form self-assembled monolayers (SAMs) on metal surfaces that possess a native oxide layer (e.g., aluminum, titanium, steel).

The modification process would theoretically involve the following steps:

Hydrolysis: The chlorosilyl group of this compound readily hydrolyzes in the presence of trace surface moisture to form a silanol group (-Si-OH).

Condensation: The resulting silanol can then condense with hydroxyl groups present on the metal oxide surface, forming stable metallo-siloxane bonds (M-O-Si).

Cross-linking: Adjacent silanol molecules can also undergo intermolecular condensation, forming a cross-linked siloxane network on the surface.

This process would result in a metal surface functionalized with outward-facing octenyl groups. These terminal double bonds can then be utilized for subsequent reactions, such as grafting polymers to the surface via free-radical polymerization or hydrosilylation, thereby tailoring the surface properties for enhanced adhesion, corrosion resistance, or biocompatibility.

| Potential Application | Functional Group Utilized | Resulting Surface Property |

| Adhesion Promotion | Octenyl Group | Enhanced bonding with organic polymers |

| Corrosion Resistance | Siloxane Network | Formation of a protective, hydrophobic barrier |

| Biocompatibilization | Octenyl Group | Immobilization of bioactive molecules |

Chromatographic Stationary Phases Development (e.g., Cyclodextrin-Silica Hybrids)

A notable application of this compound is in the synthesis of novel chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). Specifically, it has been used as a linking agent to immobilize cyclodextrins onto a silica gel support. tdl.org

In this application, the chlorosilyl group of this compound reacts with the surface silanol groups of the silica gel, forming a stable siloxane bond. This process tethers the octenyl-containing moiety to the silica surface. Subsequently, the terminal double bond of the octenyl group can be functionalized, for example, through hydroformylation followed by reductive amination, to create a reactive arm. This arm is then used to covalently attach cyclodextrin (B1172386) molecules to the silica support. tdl.org

The resulting cyclodextrin-bonded silica serves as a highly effective CSP. The chiral cavities of the cyclodextrin molecules enable the separation of enantiomers based on the differential formation of inclusion complexes. tdl.org The length of the octenyl spacer arm can influence the chromatographic selectivity and resolution. tdl.org

| Reactant | Role | Reference |

| This compound | Linking agent to functionalize silica with octenyl groups | tdl.org |

| Silica Gel | Solid support for the stationary phase | tdl.org |

| Cyclodextrin | Chiral selector for enantiomeric separation | tdl.org |

Polymer Synthesis and Modification

The presence of the terminal double bond in this compound allows it to participate in various polymerization and polymer modification reactions, making it a useful component in the design of advanced polymer systems.

Monomer Incorporation in Polymerization Reactions

This compound can act as a comonomer in addition polymerization reactions with other olefins, such as ethylene (B1197577) and propylene. The incorporation of this silane monomer into a polyolefin backbone introduces pendant dimethylchlorosilyl groups. These reactive sites can then be used for post-polymerization modifications, such as grafting other polymer chains or introducing specific functional groups through reaction with the chloro-silyl moiety.

The reactivity of the terminal double bond in this compound allows for its participation in Ziegler-Natta or metallocene-catalyzed polymerizations, leading to the formation of functionalized polyolefins with controlled microstructures.

Crosslinking Agent in Polymer Networks (e.g., Silicones, Polydimethylsiloxane)

The terminal octenyl group of this compound can participate in hydrosilylation reactions, a common method for crosslinking silicone elastomers. In a typical formulation, a vinyl-functionalized polymer or oligomer, such as vinyl-terminated polydimethylsiloxane (B3030410) (PDMS), is reacted with a hydride-functional silane or siloxane crosslinker in the presence of a platinum catalyst.

While this compound itself is not a traditional crosslinker (as it has only one vinyl group), it can be used to introduce vinyl functionality into a polymer chain that can then be crosslinked. For example, it can be reacted with a hydroxyl-terminated polymer to introduce pendant octenyl groups, which can then participate in a subsequent hydrosilylation crosslinking reaction.

Integration into Thermoplastic Composites

In the field of thermoplastic composites, silane coupling agents are crucial for improving the interfacial adhesion between the polymer matrix and reinforcing fillers (e.g., glass fibers, silica). While specific examples involving this compound are not widely documented, its structure suggests it could function effectively in this capacity.

The chlorosilyl group can bond to the surface of inorganic fillers, as described in the metal surface modification section. The octenyl group, being a non-polar hydrocarbon chain, would be compatible with and could co-polymerize with or entangle within a thermoplastic matrix like polyethylene (B3416737) or polypropylene (B1209903). This covalent linkage at the filler-matrix interface would enhance stress transfer, leading to improved mechanical properties of the composite material, such as tensile strength and impact resistance.

Design of Functional Polymer Structures

The versatility of this compound allows for its use in the design of a variety of functional polymer architectures. For instance, it can be used to create graft copolymers by first incorporating it into a polymer backbone and then initiating the growth of a second polymer from the silyl (B83357) group.

Furthermore, the octenyl group can be modified through various chemical transformations (e.g., epoxidation, hydroboration-oxidation) either before or after polymerization to introduce a wide range of functionalities. This enables the synthesis of polymers with tailored properties for specific applications, such as sensors, membranes, or biomedical devices. The ability to precisely place reactive groups along a polymer chain is a key advantage in the design of such advanced functional materials.

Self-Assembled Monolayers (SAMs) from this compound Derivatives

Self-Assembled Monolayers (SAMs) represent a cornerstone of modern surface engineering, enabling the precise modification of substrate properties at the molecular level. While specific research on this compound is limited, extensive studies on analogous organosilanes, particularly 7-octenyltrichlorosilane (B132810), provide a strong basis for understanding the formation and application of SAMs derived from this compound. These molecules are of significant interest due to their bifunctional nature: a chlorosilane headgroup for covalent attachment to hydroxylated surfaces and a terminal alkene group that serves as a versatile platform for subsequent chemical modifications.

Control of Surface Properties via SAMs (e.g., Wettability, Biointerface)

The terminal alkene group of a this compound SAM provides a reactive handle for a multitude of secondary surface modification reactions, allowing for precise control over the final properties of the surface. rsc.org This post-assembly modification is a powerful strategy because it separates the process of forming an ordered monolayer from the introduction of the desired functionality. rsc.org

Control of Wettability:

The initial SAM formed from this compound would present an alkene-terminated surface. This surface is relatively hydrophobic. The wettability of this surface can be dramatically altered through chemical reactions at the terminal double bond. For example:

Hydroxylation: Oxidation of the terminal alkene (e.g., using permanganate (B83412) or osmium tetroxide) can introduce hydroxyl (-OH) groups, rendering the surface significantly more hydrophilic. nih.gov

Thiol-ene "Click" Chemistry: The alkene group is highly susceptible to radical-based thiol-ene reactions. By reacting the SAM with different thiols under UV irradiation or with a radical initiator, a wide variety of functional groups can be attached to the surface. researchgate.net For instance, reacting with a thiol-terminated oligo(ethylene glycol) would create a highly hydrophilic and protein-resistant surface, while reacting with a fluorinated thiol would produce a highly hydrophobic and oleophobic surface. researchgate.netresearchgate.net

Creation of Biointerfaces:

The ability to functionalize the terminal alkene group is particularly valuable for creating bio-interfaces that can control interactions with biological systems. tum.decambridge.org The alkene can be used as an anchor point to immobilize biomolecules such as peptides, proteins, or DNA. nih.gov This can be achieved through various chemical strategies:

Amine Functionalization: The alkene can be converted to a primary amine via hydroamination or a multi-step process. The resulting amine-terminated surface can then be used to couple biomolecules using standard bioconjugation chemistries (e.g., NHS-ester chemistry). tum.de

Carboxylic Acid Functionalization: Oxidation of the alkene can yield a carboxylic acid-terminated surface, which is also a versatile platform for immobilizing amine-containing biomolecules via carbodiimide (B86325) coupling chemistry. nih.gov

Direct Coupling: Some reactions, like the thiol-ene reaction, allow for the direct coupling of cysteine-containing peptides or other thiol-modified biomolecules to the surface in a single step. rsc.org

By patterning these functional groups on the surface, it is possible to create defined regions that either promote or prevent cell adhesion, guiding cell growth and proliferation for applications in tissue engineering and biosensors. tum.decambridge.org

Conceptual Applications in Electronic Devices

Self-assembled monolayers are increasingly being explored as critical components in the fabrication of next-generation electronic devices. harvard.edunih.govmdpi.com The precise control over thickness, chemical composition, and electronic properties offered by SAMs makes them ideal for interfacing with traditional semiconductor materials. arxiv.org While specific applications for this compound SAMs are not documented, their properties suggest several conceptual uses:

Ultrathin Gate Dielectrics: SAMs can serve as molecularly thin gate dielectric layers in organic field-effect transistors (OFETs). mdpi.com A well-ordered monolayer can act as an insulating barrier, enabling low-voltage operation of the device. The ability to tune the terminal group could also be used to modify the semiconductor-dielectric interface, which is critical for device performance.

Platforms for Molecular Electronics: The terminal alkene group provides a site for attaching more complex, electronically active molecules. arxiv.org This "bottom-up" approach could be used to build molecular wires, switches, or memory elements. For example, a conjugated oligomer could be "clicked" onto the alkene-terminated surface to create a pathway for charge transport through the monolayer.

High-Resolution Patterning: The reactivity of the alkene group can be exploited for surface patterning. Using techniques like photolithography or microcontact printing, specific regions of the SAM can be chemically altered. researchgate.net This allows for the creation of chemical patterns on the nanoscale, which can serve as templates for the selective deposition of other materials or for the fabrication of nanoelectronic circuits. nih.gov

Interactive Data Table: Conceptual Electronic Applications of Alkene-Terminated SAMs

Advanced Characterization Methodologies in 7 Octenyldimethylchlorosilane Research

Spectroscopic Techniques for Structural Elucidation of Reaction Products

Spectroscopic methods are indispensable for confirming the covalent structures of molecules resulting from reactions with 7-Octenyldimethylchlorosilane. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy provide detailed information on the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for verifying the structure of organosilane reaction products, such as those resulting from hydrosilylation or hydrolysis. High-purity starting materials are essential for these applications, and NMR is often used to assess the purity of the silane (B1218182) precursors. For a product formed from this compound, ¹H NMR would be used to confirm the presence of the octenyl group's protons and the dimethylsilyl protons. The integration of the signals provides quantitative information about the relative number of protons in different chemical environments. ¹³C and ²⁹Si NMR provide further structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is particularly useful for tracking the conversion of functional groups during a reaction. When this compound is hydrolyzed and condensed to form a polysiloxane network on a surface, FTIR can monitor the disappearance of the Si-Cl bond and the appearance of Si-O-Si (siloxane) bands. For example, analysis of surfaces modified with alkylchlorosilanes shows the development of a cross-linked siloxane network. The characteristic vibrational bands confirm the successful grafting and polymerization of the silane on the substrate.

| Technique | Application in this compound Research | Typical Observations |

|---|---|---|

| ¹H NMR | Structural verification of reaction products. | Signals corresponding to terminal vinyl protons (~5.8 ppm, ~4.9 ppm), alkyl chain protons (1.2-2.1 ppm), and Si-CH₃ protons (~0.1-0.4 ppm). |

| FTIR | Monitoring surface functionalization and formation of siloxane bonds. | Disappearance of Si-Cl stretch (~470-650 cm⁻¹). Appearance of broad Si-O-Si stretch (~1000-1100 cm⁻¹). Persistence of C-H stretching bands (~2850-2960 cm⁻¹). |

Chromatographic and Separation Science Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating components in a mixture, making them ideal for assessing the purity of this compound and for monitoring the progress of a chemical reaction over time.

Gas Chromatography-Mass Spectrometry (GC-MS): Gas chromatography is the premier technique for analyzing volatile compounds like chlorosilanes. nih.gov When coupled with a mass spectrometer, GC-MS allows for both the separation and identification of impurities. The purity of chlorosilanes is critical as it directly affects the quality of the final products, such as silicon carbide fibers. nih.gov A sample is injected into the GC, where it is vaporized and separated on a column. Non-polar or semi-polar capillary columns are typically effective for separating various silanes. researchgate.net The mass spectrometer then fragments the eluted molecules, producing a unique mass spectrum that acts as a molecular fingerprint, allowing for positive identification of the parent compound and any impurities. Due to the high reactivity of chlorosilanes with moisture, sample handling requires a dry, inert environment to prevent the formation of siloxanes that can complicate analysis. researchgate.net

| Parameter | Typical Condition for Chlorosilane Analysis |

|---|---|

| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) or Flame Ionization Detector (FID) |

| Column | Capillary column with a non-polar or semi-polar stationary phase (e.g., DB-1, VF-5ms). researchgate.net |

| Injector Temperature | 110-150°C nih.gov |

| Oven Program | Initial temperature ~60°C, followed by a ramp to a higher temperature to elute all components. nih.gov |

| Carrier Gas | Helium or Hydrogen nih.gov |

| Application | Quantifying purity, identifying by-products (e.g., other chlorosilanes, siloxanes), and monitoring reactant consumption. |

Microscopy Techniques for Surface Morphology and Layer Characterization

When this compound is used to modify a surface, microscopy techniques are employed to visualize and characterize the resulting film at the micro- and nanoscale.

Atomic Force Microscopy (AFM): AFM is a powerful tool for characterizing the topography of surfaces with high resolution. It can be used to study the morphology and growth kinetics of self-assembled monolayers (SAMs) formed from organosilanes. Studies on the closely related 7-octenyltrichlorosilane (B132810) have shown that uniform, high-coverage monolayers can be readily obtained. nih.gov AFM imaging can reveal the smoothness of the film, the presence of domains, and the formation of aggregates or polysiloxane particles on the surface. nih.gov The morphology of these films is highly dependent on deposition conditions such as humidity and reactant concentration. nih.gov

| Technique | Information Obtained | Key Findings for Organosilane Layers |

|---|---|---|

| Atomic Force Microscopy (AFM) | Nanoscale topography, surface roughness, film uniformity, particle/domain size. | Can confirm the formation of uniform monolayers and identify adsorbed polysiloxane particles. nih.gov |

| Scanning Electron Microscopy (SEM) | Microscale surface morphology, coating homogeneity, large-scale defects. | Reveals overall film coverage and can identify areas with irregular crystal or aggregate formation. researchgate.net |

Thermal Analysis in Polymer Composite Research (e.g., Thermal Stability of Modified Cellulose)

Thermal analysis techniques are used to measure the physical and chemical properties of materials as a function of temperature. They are crucial for evaluating the performance of polymer composites where this compound may be used as a coupling agent or surface modifier.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This is particularly useful for assessing the thermal stability of materials. For instance, when cellulose (B213188) fibers are treated with a silane coupling agent to improve their compatibility with a hydrophobic polymer matrix, TGA can be used to determine how the modification affects the thermal stability. Unmodified cellulose typically shows a primary decomposition step between 300°C and 400°C. mdpi.com The introduction of a polysiloxane coating, formed from the hydrolysis of the silane, can alter this profile. Polysiloxanes often exhibit higher thermal stability, and their presence can increase the temperature at which degradation begins and increase the amount of char residue left at high temperatures. TGA can thus provide evidence of successful surface functionalization and its impact on the thermal properties of the composite material. mdpi.com

| Material | Onset Decomposition Temperature (T_onset) | Temperature of Max. Weight Loss (T_max) | Char Residue at 600°C |

|---|---|---|---|

| Unmodified Cellulose (Reference) | ~300°C | ~350°C | ~10-15% |

| Cellulose Modified with Silane (Representative) | >310°C | >360°C | >15% |

Future Research Trajectories for 7 Octenyldimethylchlorosilane

Development of Novel and Sustainable Synthetic Pathways

The traditional synthesis of organosilanes often involves processes that are not environmentally benign. rsc.org A primary future research trajectory lies in developing greener, more sustainable synthetic routes to 7-Octenyldimethylchlorosilane. The most common industrial method for producing similar organosilanes is through hydrosilylation, which typically relies on platinum-based catalysts like Speier's and Karstedt's catalysts. acs.orgmdpi.com While effective, these catalysts are expensive and derived from a precious metal, prompting a shift towards more sustainable alternatives.

Future research will likely focus on:

Earth-Abundant Metal Catalysis: Investigating the use of catalysts based on iron, cobalt, or nickel for the hydrosilylation of 1-octene (B94956) with dimethylchlorosilane. acs.orgnih.gov These metals are more abundant and less toxic than platinum, aligning with the principles of green chemistry. mdpi.com Recent studies have shown the potential of cobalt-based catalysts for the efficient synthesis of alkoxysilanes under mild conditions, a methodology that could be adapted for chlorosilanes. csic.es

Catalyst-Free Methods: Exploring alternative activation methods such as photoinitiation or thermal induction for the hydrosilylation reaction, which could eliminate the need for metal catalysts altogether. wikipedia.orggoogle.com

Circular Economy Approaches: Designing synthetic processes that are part of a circular economy. For instance, developing catalytic systems that allow for the one-pot synthesis of functionalized silanes coupled with the production of valuable byproducts like hydrogen gas. acs.orgcsic.es

Table 1: Comparison of Synthetic Pathways for Organosilanes

| Feature | Traditional Method (e.g., Pt-catalyzed Hydrosilylation) | Future Sustainable Method (e.g., Co-catalyzed Hydrosilylation) |

|---|---|---|

| Catalyst | Platinum-based (e.g., Karstedt's catalyst) mdpi.com | Earth-abundant metals (e.g., Cobalt, Iron) acs.orgnih.gov |

| Cost | High, due to precious metal | Lower, due to metal abundance |

| Environmental Impact | Concerns over metal leaching and toxicity | More environmentally benign acs.org |

| Reaction Conditions | Often requires specific temperatures | Can operate under mild conditions (e.g., room temperature) csic.es |

| Atom Economy | High acs.org | High, with potential for valuable byproducts (e.g., H₂) csic.es |

Exploration of Undiscovered Reactivity Modes and Cross-Coupling Reactions

The reactivity of this compound is typically exploited through its two distinct functional groups: the chlorosilane for anchoring to hydroxylated surfaces and the terminal alkene for subsequent modifications. However, the full reactive potential of the alkenyl-silicon moiety remains largely unexplored.

Future research should investigate:

Palladium-Catalyzed Cross-Coupling Reactions: The alkenylsilane group has the potential to participate in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling. organic-chemistry.orggelest.com This would enable the direct formation of carbon-carbon bonds, connecting the octenyl chain to aryl or vinyl halides. nih.govresearchgate.net This opens up pathways to synthesize complex, custom-designed molecules for applications in electronics and pharmaceuticals. Research into optimizing catalysts and reaction conditions for this specific substrate is a key future direction. organic-chemistry.org

Metathesis Reactions: The terminal double bond is a prime candidate for various metathesis reactions, including ring-opening metathesis polymerization (ROMP), which could be used to create well-defined polymer brushes on surfaces previously functionalized with the silane (B1218182). osti.gov

Click Chemistry: The terminal alkene can readily participate in thiol-ene "click" reactions. researchgate.netconicet.gov.ar This highly efficient and specific reaction allows for the covalent attachment of thiol-containing molecules, such as biomolecules or fluorescent tags, onto surfaces modified with this compound. researchgate.net

Table 2: Potential Cross-Coupling Partners for the Alkenylsilane Moiety

| Reactant Class | Coupling Type | Potential Product Structure |

|---|---|---|

| Aryl Halides (e.g., Iodobenzene) | Hiyama Coupling gelest.com | Si-C₈H₁₆-Aryl |

| Vinyl Halides (e.g., Vinyl Bromide) | Hiyama Coupling organic-chemistry.org | Si-C₈H₁₆-Vinyl |

| Fluoroalkylsulfonates | Palladium-catalyzed coupling nih.gov | Si-C₈H₁₆-Aryl/Vinyl |

| Thiol-containing molecules | Thiol-ene Reaction conicet.gov.ar | Si-C₈H₁₇-S-Molecule |

Integration into Emerging Advanced Materials and Nanotechnologies

The ability of this compound to modify surfaces makes it a critical component for the development of advanced materials and nanotechnologies. alfa-industry.comktu.ltwikipedia.org Its integration allows for the precise control of surface properties and the creation of hybrid materials with novel functionalities.

Future research trajectories in this area include:

Functional Nanoparticles for Biomedicine: Modifying the surfaces of inorganic nanoparticles (e.g., silica (B1680970), gold, iron oxide) to improve their stability and introduce specific functionalities for applications in drug delivery, diagnostics, and medical imaging. nih.govdirnano.comnih.govnih.gov For example, after anchoring the silane, the terminal alkene can be used to attach targeting ligands or therapeutic agents. alfa-industry.com

Advanced Composites: Using the compound to functionalize fillers like wood fibers or nanocellulose to enhance their compatibility with polymer matrices. raajournal.comscribd.comresearchgate.netbac-lac.gc.ca This improves the mechanical and thermal properties of the resulting composite materials.

Sensors and Electronics: Creating functional monolayers on substrates like quartz or silicon wafers for the development of chemical sensors. researchgate.net The terminal alkene provides a reactive handle to immobilize specific receptor molecules. Furthermore, its use in modifying surfaces for flexible electronics and high-definition displays that utilize quantum dots is a promising avenue. nano.gov

Table 3: Potential Applications in Emerging Technologies

| Technology Area | Specific Application | Role of this compound |

|---|---|---|

| Nanomedicine | Targeted drug delivery iberdrola.com | Surface functionalization of nanocarriers with targeting moieties. alfa-industry.com |

| Medical imaging nih.gov | Coating contrast agent nanoparticles to improve biocompatibility. | |

| Advanced Materials | High-strength composites wikipedia.org | Coupling agent between inorganic fillers and polymer matrices. raajournal.com |

| Self-cleaning surfaces nano.gov | Creating hydrophobic, functionalized surface monolayers. | |

| Electronics & Photonics | Chemical sensors (SAW devices) researchgate.net | Anchoring layer for immobilizing receptor molecules. |

| Flexible displays | Surface modification of components to improve material interfaces. |

Advanced Methodologies for Controlled Surface and Polymer Functionalization

Beyond simple monolayer formation, this compound is a key enabler for creating highly complex and controlled surface architectures and functional polymers. nih.govmdpi.com Its bifunctionality is central to developing sophisticated, multi-step modification strategies.

Future research will likely focus on:

"Grafting-To" and "Grafting-From" Polymerization: The compound can be used to create surfaces that initiate polymerization. After anchoring the silane to a substrate, the terminal alkene can be converted into an initiator site for techniques like Atom Transfer Radical Polymerization (ATRP) or ROMP, allowing for the growth of dense polymer brushes ("grafting-from") with controlled length and density. osti.gov Alternatively, pre-synthesized polymers can be attached to the alkene-functionalized surface ("grafting-to"). beilstein-journals.org

Hierarchical and Patterned Surfaces: Utilizing photolithographic or soft lithography techniques to selectively activate the terminal alkene in specific patterns. This allows for the creation of micropatterned surfaces with regions of differing functionality, crucial for applications like cell adhesion studies, biosensors, and microfluidics. researchgate.netconicet.gov.ar

Synthesis of Functional Polymers: Using the molecule as a functional comonomer or initiator in polymerization processes to create polymers with reactive pendant groups or specific end-functionalities. acs.orgrsc.org For instance, heterotelechelic polymers can be synthesized using silane-based initiators, providing macromolecules with different functionalities at each end. acs.org

Table 4: Advanced Functionalization Methodologies

| Methodology | Description | Role of this compound |

|---|---|---|

| Controlled Radical Polymerization | Growing polymer chains directly from a surface to form dense brushes. | The alkene group is converted to an initiator site post-silanization. |

| Photochemical Patterning | Using light to spatially control chemical reactions on the surface. researchgate.netconicet.gov.ar | The terminal alkene acts as a photochemically addressable reactive site. |

| Layer-by-Layer Assembly | Building multilayered films with covalent linkages between layers. nih.gov | Acts as a foundational anchoring layer and a reactive site for subsequent layers. |

| Heterotelechelic Polymer Synthesis | Creating polymers with different functional groups at each chain end. acs.org | Can be used as a functional initiator or terminating agent in controlled polymerization. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.